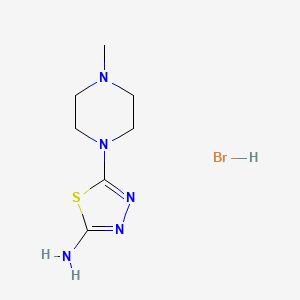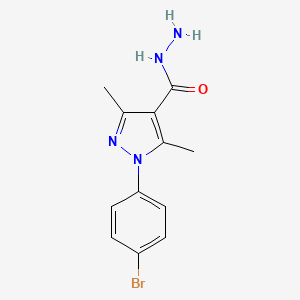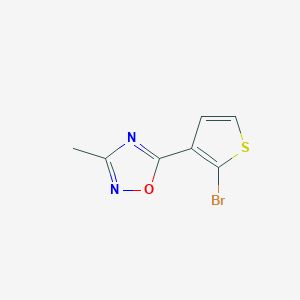![molecular formula C11H9F2NO4 B1405653 (2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid CAS No. 1216321-25-3](/img/structure/B1405653.png)
(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid
Descripción general
Descripción
(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid, commonly known as DFMO, is an organic compound with a wide range of applications in the scientific research field. It is a carboxylic acid which is used in the synthesis of many compounds and is also used as a pharmaceutical agent. DFMO has a wide range of biochemical and physiological effects, and is used in many lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Complexes of similar compounds with various metal ions have been synthesized and characterized using methods like FT-IR, TG, DTG, DSC, XRF, XRD, and magnetic measurements (Ferenc et al., 2017). This highlights the compound's potential for forming complexes with transition metals.
Spectroscopic Investigations
- N-maleanilinic acid derivatives, closely related to the compound , have been synthesized and investigated using techniques like FT-IR and thermal analyses under argon atmosphere, with crystallographic structures studied by X-ray diffraction (XRD) (Zayed et al., 2019). This suggests its potential use in various spectroscopic studies.
Crystal Structure Analysis
- The crystal structure of similar compounds has been studied, with findings that these molecules are essentially planar and form specific intermolecular hydrogen bonds (Lo & Ng, 2009). This information can be vital in understanding the chemical behavior of the compound.
Biological Activity
- Derivatives of the compound have shown effectiveness against carcinoma cells, indicating its potential in cancer research (Zayed et al., 2019).
Synthesis of Novel Compounds
- It has been used as a key starting material in the synthesis of new heterocyclic compounds, demonstrating its versatility in organic chemistry (El-Hashash et al., 2015).
Antimicrobial Activity
- Some studies have focused on the synthesis of novel compounds from derivatives of this acid, exploring their potential antimicrobial activities (El-Hashash & Essawy, 2014).
DNA Interaction Studies
- Research into compounds similar to (2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid has included DNA interaction studies, shedding light on its potential use in molecular biology (Sirajuddin et al., 2015).
Genetic Integrity and Chemopreventive Effects
- Studies have also evaluated compounds similar to this acid for their effects on genetic integrity and potential as chemopreventive agents (Oliveira et al., 2018).
Solar Cell Applications
- In the field of renewable energy, derivatives of this compound have been used in dye-sensitized solar cells, indicating its potential application in green technology (Robson et al., 2013).
Propiedades
IUPAC Name |
(Z)-4-[3-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO4/c12-11(13)18-8-3-1-2-7(6-8)14-9(15)4-5-10(16)17/h1-6,11H,(H,14,15)(H,16,17)/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKXBMNVYIFCPU-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)

![N-{[(1-Methyl-1H-indazol-7-yl)-amino]carbonothioyl}benzamide](/img/structure/B1405572.png)
![tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405573.png)
![2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1405575.png)




![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1405581.png)
![[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B1405583.png)
![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405585.png)

